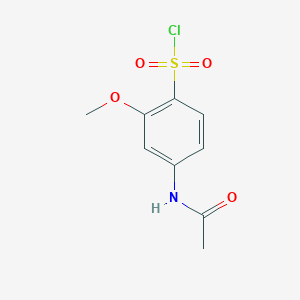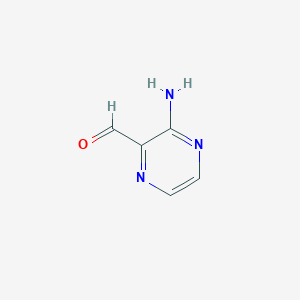![molecular formula C7H6ClN3O B1283513 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 60713-77-1](/img/structure/B1283513.png)
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Evaluation and Molecular Modeling
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized for antitumor evaluation. Compounds showed significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer. Quantitative Structure–Activity Relationship (QSAR) studies were conducted to predict their cytotoxic activity, providing a deeper understanding of their potential as cancer therapeutics. Molecular docking studies helped to evaluate the binding modes of active compounds within protein targets (Tomorowicz et al., 2020).
Energetic Material Synthesis
Research into 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, a derivative of this compound, revealed its potential as an energetic material. Synthesis routes and structural characterizations were explored, showing that its detonation properties were satisfactory compared to traditional explosives like TNT (Ma et al., 2014).
Efficient Synthesis Techniques
Efficient synthetic methods for derivatives of this compound have been developed. These methods include reactions with alkyl and aryl isocyanates, leading to the formation of bi-1H-imidazol-2-ones, which are valuable in various chemical syntheses (Dias et al., 2002).
Synthesis for Pharmacological Screening
Novel 1H-imidazoles have been synthesized via reactions with α-aminoketones. These compounds are useful for pharmacological screening, highlighting the chemical versatility and potential medical application of this compound and its derivatives (Medaer & Hoornaert, 1999).
Antimicrobial Activity
The derivatives of this compound have been explored for their antimicrobial properties. Compounds synthesized from this chemical were tested and showed moderate antimicrobial and anti-inflammatory activity, indicating its potential in developing new antimicrobial agents (Binoy et al., 2021).
Mecanismo De Acción
Mode of Action
The exact mode of action of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is currently unknown due to the lack of specific studies on this compound. It’s known that imidazole derivatives, to which this compound belongs, are key components to functional molecules that are used in a variety of everyday applications .
Biochemical Pathways
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
It’s known that certain imidazole derivatives have shown significant abts and anti-tumor activity .
Action Environment
It’s known that the synthesis of certain imidazole derivatives can be conducted under solvent-free conditions , suggesting that environmental factors could potentially influence the action of this compound.
Propiedades
IUPAC Name |
5-amino-6-chloro-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOWRYORIVSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)





